(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Catalog No.
S756306
CAS No.
71987-67-2
M.F
C11H10FNO2
M. Wt
207.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

CAS Number

71987-67-2

Product Name

(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)acetic acid

Molecular Formula

C11H10FNO2

Molecular Weight

207.2 g/mol

InChI

InChI=1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)

InChI Key

VJZAMNBVIWOUJR-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CC(=O)O

The exact mass of the compound (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid (CAS 71987-67-2) is a highly specialized, fluorinated heterocyclic building block primarily utilized in the synthesis of selective receptor antagonists, particularly targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). Structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin, this compound replaces the 5-methoxy group with a 5-fluoro substituent and retains the free 1H-indole nitrogen. In commercial procurement and drug discovery workflows, it serves as a critical, synthetically accessible precursor for generating N-substituted indole-3-acetic acid libraries. Its baseline value lies in its optimized balance of physicochemical properties, offering a stable, halogenated core that supports downstream N-functionalization while avoiding the metabolic liabilities associated with traditional methoxy-substituted analogs [1].

Substituting this compound with generic indole-3-acetic acid, the indomethacin core (5-methoxy-2-methyl-1H-indol-3-yl)acetic acid, or the sulindac core (an indene derivative) critically compromises both synthetic utility and downstream performance. The indene-based sulindac core lacks the secondary amine (N-H) required for N-sulfonylation or N-alkylation, severely restricting the chemical space available for library generation[1]. Meanwhile, utilizing the 5-methoxy indomethacin core introduces significant metabolic vulnerabilities, specifically susceptibility to O-demethylation by hepatic enzymes, and retains unwanted off-target cyclooxygenase (COX) activity[2]. The 5-fluoro-2-methyl substitution pattern is a strict structure-activity requirement for maintaining high target affinity while ensuring microsomal metabolic stability, rendering unfluorinated or methoxy-substituted alternatives non-viable for advanced pharmaceutical development [1].

Synthetic Accessibility for N-Sulfonyl Library Generation

A primary procurement driver for (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid is its utility as a scaffold for N-functionalization, a pathway unavailable to indene-based analogs like sulindac. Studies demonstrate that the free 1H-indole nitrogen can be efficiently converted to N-sulfonyl derivatives (e.g., using RSO2Cl, KOtBu, 18-crown-6 in THF), achieving high-affinity CRTH2 antagonists with Ki values as low as 29 nM. The indene core of sulindac fundamentally lacks this nitrogen, preventing this critical synthetic vector entirely [1].

Evidence DimensionN-functionalization capacity for library synthesis
Target Compound Data1H-indole nitrogen allows direct N-sulfonylation
Comparator Or BaselineSulindac core (indene)
Quantified Difference100% loss of N-substitution capability in indene comparators
ConditionsStandard N-sulfonylation conditions (KOtBu, 18-crown-6, THF)

Buyers must select the indole core over indene analogs to access the N-substitution pathways required for modern CRTH2 antagonist library synthesis.

Microsomal Metabolic Stability via 5-Fluoro Substitution

The replacement of the 5-methoxy group (found in the indomethacin core) with a 5-fluoro group significantly alters the metabolic profile of the resulting derivatives. The 5-methoxy analog is highly susceptible to O-demethylation, forming a desmethyl metabolite (5-hydroxy-2-methyl-1H-indol-3-yl)acetic acid, which limits in vivo half-life. In contrast, the 5-fluoro-2-methyl-1H-indol-3-yl acetic acid template demonstrates robust microsomal metabolic stability, blocking this specific degradation pathway while retaining the necessary spatial arrangement for receptor binding[1].

Evidence DimensionSusceptibility to Phase I metabolism
Target Compound Data5-Fluoro group resists metabolic cleavage
Comparator Or Baseline5-Methoxy analog (indomethacin core)
Quantified DifferenceElimination of the O-demethylation metabolic liability
ConditionsHepatic microsomal stability assays

Procuring the 5-fluoro analog prevents premature metabolic degradation in downstream in vivo applications, a critical failure point for 5-methoxy derivatives.

Essential Structural Motifs for CRTH2 Antagonist Activity

Structure-activity relationship (SAR) studies establish that the specific combination of the 5-fluoro and 2-methyl groups on the indole-3-acetic acid core is strictly required for optimal biological activity. When optimizing the 1H-indolyl-3-yl acetic acid core for CRTH2 antagonism, removing the 5-fluoro or 2-methyl groups results in a severe drop in binding affinity. Derivatives built on the 5-fluoro-2-methyl core consistently achieve low nanomolar potency (e.g., IC50 < 10 nM for optimized N-substituted derivatives), whereas unsubstituted indole-3-acetic acid fails to exhibit comparable target engagement [1].

Evidence DimensionReceptor binding affinity (CRTH2)
Target Compound Data5-fluoro-2-methyl core derivatives achieve low nanomolar Ki/IC50
Comparator Or BaselineUnsubstituted indole-3-acetic acid
Quantified DifferenceEssential requirement; lack of 5-F/2-Me results in loss of high-affinity binding
Conditionsin vitro CRTH2 radioligand binding assays

For pharmaceutical procurement, the exact 5-fluoro-2-methyl substitution pattern is non-negotiable for achieving the required baseline potency in receptor antagonist development.

Avoidance of Cyclooxygenase (COX) Driven Toxicity

The indomethacin core (5-methoxy-2-methyl-1H-indol-3-yl acetic acid with an N-p-chlorobenzoyl group) is a potent, non-selective inhibitor of COX-1 and COX-2, leading to well-documented gastrointestinal and renal toxicities. Utilizing the free (5-fluoro-2-methyl-1H-indol-3-yl)acetic acid core allows researchers to build libraries that diverge from the COX inhibitory pharmacophore. By altering the N-substitution (e.g., using N-sulfonyl instead of N-benzoyl), the resulting 5-fluoro derivatives achieve excellent selectivity for specific G-protein coupled receptors without the dose-limiting COX-driven side effects inherent to the legacy NSAID core[1].

Evidence DimensionOff-target COX-1/COX-2 inhibition
Target Compound DataN-sulfonyl derivatives of the 5-fluoro core show high target selectivity without NSAID-like COX toxicity
Comparator Or BaselineIndomethacin (5-methoxy-N-benzoyl core)
Quantified DifferenceElimination of primary COX-1/COX-2 inhibitory activity
Conditionsin vitro selectivity profiling

Procuring this specific fluorinated core enables the synthesis of highly selective therapeutics that avoid the severe gastrointestinal toxicity associated with traditional NSAID scaffolds.

Synthesis of CRTH2 Antagonists for Respiratory Diseases

The primary industrial application for this compound is acting as the central building block for CRTH2 receptor antagonists. Its stable 5-fluoro-2-methyl core and reactive 1H-indole nitrogen allow for rapid N-sulfonylation, generating potent drug candidates for asthma, allergic rhinitis, and atopic dermatitis [1].

Fluorinated PET Radiotracer Development

The presence of the stable 5-fluoro substituent makes this core highly suitable for the design of 18F-labeled Positron Emission Tomography (PET) tracers. This enables the non-invasive imaging of GPR44/CRTH2 receptor expression in vivo, an application that is structurally impossible when using the 5-methoxy indomethacin core [2].

Combinatorial Library Generation for Drug Discovery

Due to its proven microsomal stability and lack of inherent COX-1/COX-2 toxicity prior to functionalization, this compound is an ideal privileged scaffold for high-throughput screening (HTS) library generation. It provides a reliable, synthetically tractable starting point for discovering novel G-protein coupled receptor modulators [1].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types